Sodium xylenesulfonate

Description

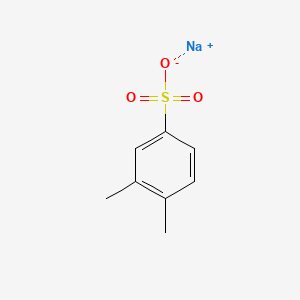

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3,4-dimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCDWLYKDRVKMI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO3S | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274034 | |

| Record name | 3,4-Xylenesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Xylenesulfonic acid, sodium salt is an odorless white crystalline powder. (NTP, 1992), White solid; [ICSC] Colorless solid; [CHEMINFO] Faintly beige powder; [MSDSonline], WHITE CRYSTALS OR POWDER. | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium xylenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

315 °F at 760 mmHg (NTP, 1992), 157 °C | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 40 | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.23 (NTP, 1992) - Denser than water; will sink | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.45 | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1300-72-7; 29734-26-7, 827-93-0, 1300-72-7 | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Xylenesulfonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium xylenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Xylenesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium xylenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM O-XYLENE-4-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OYF82G7KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

81 °F (NTP, 1992), 27 °C | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sodium Xylenesulfonate as a Hydrotrope

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium xylenesulfonate (SXS) is a widely utilized hydrotrope, a class of amphiphilic compounds that enhance the aqueous solubility of poorly soluble substances. Unlike traditional surfactants, SXS does not form well-defined micelles at a critical concentration. Instead, its mechanism of action is attributed to a combination of factors, including the disruption of water's hydrogen-bonded structure, self-aggregation into loose, non-micellar assemblies, and direct molecular interactions with the solute. This technical guide provides a comprehensive overview of the current understanding of the hydrotropic mechanism of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in its effective application.

Introduction

A significant challenge in pharmaceutical and chemical formulation is the poor aqueous solubility of many active compounds, which can limit their bioavailability and efficacy.[1] Hydrotropy presents a valuable strategy to overcome this limitation. Hydrotropes are compounds that, at high concentrations, increase the solubility of sparingly soluble solutes.[2] this compound, an anionic hydrotrope, is of particular interest due to its high efficiency and wide range of applications, including in detergents, personal care products, and industrial processes.[3]

This guide delves into the core mechanisms by which SXS functions as a hydrotrope, providing researchers with the foundational knowledge and practical methodologies to investigate and utilize this phenomenon.

Physicochemical Properties of this compound

This compound is the sodium salt of sulfonated xylene. It is an amphiphilic molecule, possessing a hydrophobic non-polar aromatic ring with two methyl groups and a hydrophilic polar sulfonate group.[4] This dual nature is central to its hydrotropic activity.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NaO₃S | [5] |

| Molecular Weight | 208.21 g/mol | [5] |

| Appearance | White crystalline powder | [4] |

| Water Solubility | High | [4] |

Mechanism of Hydrotropic Action

The precise mechanism of hydrotropy is still a subject of ongoing research, but it is generally accepted that it does not involve the formation of conventional micelles.[2] Instead, the solubilization effect of this compound is believed to arise from a combination of the following phenomena:

-

Disruption of Water Structure: Hydrotropes are thought to act as "structure breakers," disrupting the hydrogen-bonding network of water. This alteration of the solvent environment can create more favorable conditions for the dissolution of non-polar solutes.

-

Self-Aggregation: While not forming distinct micelles with a critical micelle concentration (CMC), hydrotropes like SXS undergo a stepwise self-aggregation process to form loose, dynamic aggregates.[2] This aggregation is driven by hydrophobic interactions between the xylene rings.

-

Solute-Hydrotrope Interactions: SXS molecules can interact directly with poorly soluble solute molecules. These interactions can involve hydrophobic interactions between the aromatic rings of SXS and the non-polar regions of the solute, as well as potential electrostatic interactions. These interactions effectively shield the hydrophobic solute from the aqueous environment, increasing its solubility.

The concentration at which a significant increase in the solubility of a solute is observed is known as the Minimum Hydrotrope Concentration (MHC) .[6]

Quantitative Data on Solubility Enhancement

The effectiveness of a hydrotrope is quantified by the extent to which it increases the solubility of a poorly soluble compound. The following tables summarize available data on the solubility enhancement by this compound and other hydrotropes for comparison.

Table 1: Solubility Enhancement of Various Compounds by this compound

| Solute | Initial Solubility (M) | SXS Concentration (wt%) | Final Solubility (M) | Fold Increase | Reference |

| 4-OH-TEMPO | 1.18 ± 0.04 | 20 | 1.99 ± 0.12 | ~1.7 | [7] |

| Lignin (B12514952) | Varies (low) | 30% | Increased soluble lignin concentration | Qualitatively significant | [8] |

Table 2: Comparative Solubility Enhancement by Other Hydrotropes

| Solute | Hydrotrope | Concentration | Fold Increase in Solubility | Reference |

| Griseofulvin | Sodium benzoate (B1203000) (2M) | - | - | [9] |

| Carbamazepine | PEG 4000 (solid dispersion) | - | ~7.4 | [10] |

| Nifedipine | Sodium salicylate (B1505791) (30% w/v) | - | 135 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the hydrotropic properties of this compound.

Determination of Solubility Enhancement and Minimum Hydrotrope Concentration (MHC)

Objective: To quantify the increase in the solubility of a poorly water-soluble compound in the presence of varying concentrations of this compound and to determine the MHC.

Materials:

-

Poorly water-soluble compound (e.g., ibuprofen, nifedipine)

-

This compound (SXS)

-

Distilled or deionized water

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of SXS Solutions: Prepare a series of aqueous solutions of SXS at different concentrations (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M) in volumetric flasks.

-

Equilibration: Add an excess amount of the poorly water-soluble compound to a known volume of each SXS solution and a control (distilled water).

-

Shaking: Agitate the mixtures in a mechanical shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to allow any undissolved solid to settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15-20 minutes to further separate the undissolved solute.

-

Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a standard calibration curve for the poorly soluble compound in a suitable solvent using the UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax).

-

Dilute the filtered supernatant from each sample to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted samples and determine the concentration of the dissolved compound using the calibration curve.

-

-

Data Analysis:

-

Plot the solubility of the compound (in M or mg/mL) as a function of the this compound concentration.

-

The MHC is the concentration of SXS at which a sharp increase in the solubility of the compound is observed.

-

Determination of Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy with Pyrene (B120774)

Objective: To determine the critical aggregation concentration (CAC) of this compound, which is analogous to the critical micelle concentration (CMC) for surfactants, using the fluorescent probe pyrene. The ratio of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment.

Materials:

-

This compound (SXS)

-

Pyrene

-

Acetone (B3395972) (spectroscopic grade)

-

Distilled or deionized water

-

Volumetric flasks

-

Fluorometer

Procedure:

-

Pyrene Stock Solution: Prepare a stock solution of pyrene in acetone (e.g., 1 x 10⁻³ M).

-

Sample Preparation:

-

Prepare a series of aqueous solutions of SXS with varying concentrations, bracketing the expected CAC.

-

To each SXS solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (e.g., 1 x 10⁻⁶ M) and the concentration of acetone is negligible (e.g., < 0.1% v/v).

-

Allow the solutions to equilibrate for a sufficient time (e.g., several hours or overnight) in the dark to prevent photodegradation of pyrene.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorometer to approximately 335 nm.

-

Record the fluorescence emission spectra of each sample from approximately 350 nm to 450 nm.

-

Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks of the pyrene emission spectrum.

-

-

Data Analysis:

-

Calculate the ratio of the peak intensities (I₁/I₃) for each SXS concentration.

-

Plot the I₁/I₃ ratio as a function of the SXS concentration.

-

The plot will typically show a sigmoidal decrease. The CAC is determined from the inflection point of this curve, often found by the intersection of the two linear portions of the plot at low and high SXS concentrations.

-

Investigation of Hydrotrope-Solute Interactions using ¹H NMR Spectroscopy

Objective: To investigate the molecular interactions between this compound and a poorly soluble solute by observing changes in the chemical shifts of the protons of both molecules.

Materials:

-

This compound (SXS)

-

Poorly soluble solute with well-defined proton signals

-

Deuterated water (D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the poorly soluble solute in a suitable deuterated organic solvent if it is not sufficiently soluble in D₂O for a stock solution.

-

Prepare a series of solutions in D₂O containing a fixed concentration of the solute and varying concentrations of SXS.

-

Alternatively, perform a titration by preparing a solution of the solute in D₂O and incrementally adding small aliquots of a concentrated SXS solution in D₂O.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the solute signals at low concentrations.

-

-

Data Analysis:

-

Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

-

Monitor the chemical shifts (δ) of the protons of both the solute and SXS as a function of the SXS concentration.

-

Changes in the chemical shifts, particularly upfield or downfield shifts of specific protons, can provide insights into the nature of the interaction (e.g., π-π stacking if aromatic protons are affected).

-

The magnitude of the chemical shift change can be used to infer the strength of the interaction.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. rjptonline.org [rjptonline.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eijppr.com [eijppr.com]

- 7. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. davidpublisher.com [davidpublisher.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrotropic Aggregation of Sodium Xylenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrotropic aggregation of sodium xylenesulfonate (SXS), a widely utilized hydrotrope in various industrial and pharmaceutical applications. This document delves into the core principles of its aggregation behavior, the experimental protocols for its characterization, and the thermodynamic parameters governing its self-assembly in aqueous solutions.

Introduction to this compound and Hydrotropy

This compound is an organic compound that belongs to the class of hydrotropes. These are amphiphilic molecules composed of a hydrophilic head and a hydrophobic tail, which, unlike traditional surfactants, have a small hydrophobic part that is generally insufficient to cause spontaneous self-aggregation into well-defined micelles.[1] Instead, hydrotropes increase the solubility of poorly water-soluble substances through a mechanism known as hydrotropy. The chemical structure of this compound consists of a sulfonated xylene ring, providing the hydrophilic sulfonate group, and a hydrophobic dimethylbenzene moiety.[2]

The primary function of SXS is to enhance the aqueous solubility of sparingly soluble solutes.[3] This property is leveraged in a multitude of applications, including the formulation of detergents, shampoos, and degreasing compounds, as well as in the pharmaceutical industry to improve the dissolution of poorly soluble active pharmaceutical ingredients (APIs).[4]

The mechanism of hydrotropy is believed to involve the self-aggregation of hydrotrope molecules around the solute molecules, creating a more favorable environment for their dissolution in water. This aggregation is a cooperative process that occurs above a certain concentration known as the Minimum Hydrotropic Concentration (MHC) or Critical Aggregation Concentration (CAC).[5]

Mechanism of Hydrotropic Aggregation

The hydrotropic aggregation of this compound is a subject of ongoing research, with the prevailing theory suggesting a stepwise aggregation process rather than the cooperative micellization observed in conventional surfactants. This process is characterized by a low degree of cooperativity.

The proposed mechanism involves the formation of loosely organized assemblies or aggregates of SXS molecules. The hydrophobic xylene rings of the SXS molecules are thought to interact with the poorly soluble solute, effectively shielding it from the aqueous environment. Simultaneously, the hydrophilic sulfonate groups remain exposed to the water, ensuring the overall solubility of the aggregate-solute complex.

The following diagram illustrates a simplified conceptual model of this hydrotropic action.

Figure 1: Conceptual diagram of SXS molecules aggregating around a solute.

Quantitative Data on this compound Aggregation

Precise, experimentally determined quantitative data for the intrinsic aggregation of pure this compound in aqueous solution, such as the Critical Aggregation Concentration (CAC) and thermodynamic parameters, are not extensively reported in readily available literature. Much of the research focuses on the effect of SXS on the solubility of other compounds rather than its self-aggregation properties in isolation. However, the following table summarizes the types of quantitative data that are critical for characterizing hydrotropic aggregation.

| Parameter | Symbol | Typical Range for Hydrotropes | Significance |

| Critical Aggregation Concentration | CAC or MHC | 0.1 - 1.0 M | The concentration at which self-aggregation begins, marking the onset of significant hydrotropic activity. |

| Standard Enthalpy of Aggregation | ΔH°agg | Variable (can be endo- or exothermic) | Indicates the heat change associated with the aggregation process. A negative value signifies an exothermic process, while a positive value indicates an endothermic one. |

| Standard Entropy of Aggregation | ΔS°agg | Generally positive | Reflects the change in randomness or disorder during aggregation. A positive value is often the driving force for aggregation, indicating an increase in the overall entropy of the system (hydrotrope + water). |

| Standard Gibbs Free Energy of Aggregation | ΔG°agg | Negative | Determines the spontaneity of the aggregation process. A negative value indicates a spontaneous process. |

| Aggregation Number | Nagg | Small (typically < 10) | The average number of hydrotrope molecules in an aggregate. For hydrotropes, this number is generally small and variable. |

Experimental Protocols for Characterizing Hydrotropic Aggregation

A variety of experimental techniques can be employed to study the aggregation behavior of this compound. Below are detailed methodologies for key experiments.

Surface Tensiometry

Objective: To determine the Critical Aggregation Concentration (CAC) by measuring the surface tension of SXS solutions at various concentrations. Hydrotropes, being surface-active, tend to lower the surface tension of water. The concentration at which the surface tension reaches a plateau or changes its slope is indicative of the CAC.

Methodology:

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations (e.g., from 0.01 M to 1.0 M) using deionized water.

-

Instrumentation: Utilize a surface tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method.

-

Measurement:

-

Calibrate the instrument according to the manufacturer's instructions.

-

Measure the surface tension of each SXS solution, ensuring the temperature is controlled and constant (e.g., 25°C).

-

Allow each solution to equilibrate before taking a measurement to ensure a stable reading.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the SXS concentration. The CAC is determined from the breakpoint in the resulting curve.

References

An In-depth Technical Guide to the Physicochemical Properties of Sodium Xylenesulfonate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium xylenesulfonate (SXS) is an anionic surfactant that is widely utilized in various industrial and research applications. Structurally, it consists of a sulfonated xylene ring with a sodium counter-ion. Its primary role in research, particularly in drug development and formulation, is as a hydrotrope.[1] Hydrotropes are a class of amphiphilic compounds that enhance the aqueous solubility of poorly soluble substances.[2] Unlike typical surfactants, this compound does not form well-defined micelles at a critical concentration but rather is thought to function by disrupting the structure of water and forming loose, dynamic aggregates that can incorporate hydrophobic molecules.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their evaluation, and a workflow for assessing its hydrotropic capabilities.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its application in formulating liquid detergents, shampoos, and degreasing compounds, as well as for its use in the paper and leather industries.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Sodium dimethylbenzenesulfonate | [5] |

| Synonyms | SXS, Sodium xylenesulphonate | [5] |

| CAS Number | 1300-72-7 | [5] |

| Molecular Formula | C₈H₉NaO₃S | [5] |

| Molecular Weight | 208.21 g/mol | [6] |

| Appearance | White to off-white solid/crystalline powder | |

| Physical State (at 20°C, 101.3 kPa) | Solid | [6] |

Table 2: Thermodynamic and Solubility Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | >300°C | @ 101.3 kPa | [6] |

| Boiling Point | Not available | - | |

| Density | 1.06 g/cm³ | - | [5] |

| Water Solubility | 664 g/L | @ 20°C | [6] |

| Partition Coefficient (Log Kow) | -3.12 | @ 20°C (measured) | [6] |

| Dissociation Constant (pKa) | 7.1 | @ 20°C | [6] |

Hydrotropic and Surfactant Properties

This compound's primary function in many research and industrial applications is to act as a hydrotrope, enhancing the solubility of poorly water-soluble compounds.[1] It also exhibits other surfactant-like properties such as reducing viscosity and increasing the cloud point of formulations.

Hydrotropic Mechanism

Hydrotropes like this compound increase the solubility of hydrophobic substances through a mechanism that is distinct from micellar solubilization by traditional surfactants.[2] The proposed mechanism involves the disruption of water's hydrogen-bonded structure and the formation of non-covalent, dynamic aggregates.[3] These aggregates can then encapsulate or interact with poorly soluble molecules, effectively increasing their concentration in the aqueous phase.[3] The concentration at which a significant increase in solubility is observed is known as the Minimum Hydrotrope Concentration (MHC).[7]

Key Performance Characteristics

-

Solubility Enhancement: this compound effectively increases the aqueous solubility of a wide range of poorly soluble active pharmaceutical ingredients (APIs) and other organic compounds.[8][9]

-

Viscosity Reduction: In concentrated surfactant solutions, this compound acts as a viscosity reducer, which is beneficial for processing and formulation.[5][10]

-

Cloud Point Elevation: It can raise the cloud point of non-ionic surfactant solutions, thereby increasing the temperature range at which these formulations remain clear and stable.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the properties of this compound and evaluate its performance in research applications.

Determination of Hydrotropic Efficiency (Solubility Enhancement)

This protocol outlines the steps to quantify the increase in solubility of a poorly water-soluble compound in the presence of this compound.

Materials:

-

This compound

-

Poorly water-soluble compound of interest (e.g., a hydrophobic drug)

-

Distilled or deionized water

-

Volumetric flasks

-

Mechanical shaker or sonicator

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Prepare Stock Solutions: Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M).

-

Equilibrate with Excess Solute: Add an excess amount of the poorly water-soluble compound to a known volume of each this compound solution and a control (distilled water).

-

Agitation: Agitate the mixtures at a constant temperature using a mechanical shaker or sonicator for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to allow for the separation of the undissolved solute. Centrifuge the samples to facilitate the separation of the solid phase.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a pre-established calibration curve.

-

Data Analysis: Plot the solubility of the compound as a function of the this compound concentration. The Minimum Hydrotrope Concentration (MHC) can be identified as the concentration at which a sharp increase in solubility is observed.[7]

Measurement of Surface Tension

This protocol describes the measurement of surface tension of aqueous solutions of this compound, which is a fundamental property of surfactants.

Materials:

-

This compound

-

Distilled or deionized water

-

Surface Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Glassware

Procedure:

-

Prepare Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using distilled water as a standard.

-

Measurement: Measure the surface tension of each solution. Ensure the platinum ring or plate is thoroughly cleaned and flamed before each measurement to remove any contaminants.

-

Data Collection: Record the surface tension values for each concentration.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. For typical surfactants, a distinct break in the curve indicates the Critical Micelle Concentration (CMC).[12] For hydrotropes like this compound, a gradual decrease in surface tension is expected without a sharp inflection point.[4]

Mandatory Visualizations

Workflow for Evaluating Hydrotropic Properties

The following diagram illustrates the experimental workflow for determining the hydrotropic efficiency of this compound.

Caption: Workflow for the experimental determination of hydrotropic efficiency.

Applications in Research and Drug Development

This compound's unique properties make it a valuable excipient in various research and development contexts.

-

Solubilization of Poorly Soluble Drugs: Its primary application is to enhance the solubility of hydrophobic APIs for in vitro assays, formulation development, and preclinical studies.[8][13]

-

Protein Solubilization: While not a primary denaturing detergent, its ability to disrupt hydrophobic interactions can be explored in specific protein extraction and solubilization protocols, particularly for membrane proteins, often in combination with other detergents.[14][15]

-

Formulation Stabilization: It acts as a coupling agent to stabilize complex formulations containing both hydrophilic and hydrophobic components, preventing phase separation.[1]

-

Viscosity Control: In high-concentration formulations, it helps to maintain a manageable viscosity for easier handling and administration.[5]

Conclusion

This compound is a versatile hydrotrope with well-defined physicochemical properties that are highly advantageous for a range of research and drug development applications. Its ability to significantly enhance the aqueous solubility of poorly soluble compounds, coupled with its effects on viscosity and formulation stability, makes it an invaluable tool for scientists and researchers. The experimental protocols and workflows provided in this guide offer a robust framework for characterizing and harnessing the beneficial properties of this compound in the laboratory.

References

- 1. The Role of Sodium Xylene Sulfonate in Household Detergents - Padideh Shimi Jam [padidehshimi.com]

- 2. Hydrotrope - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Xylene Sulfonate Manufacturer & Suppliers |ELSURFAC-NaXS - Elchemy [elchemy.com]

- 6. santos.com [santos.com]

- 7. jddtonline.info [jddtonline.info]

- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpbr.in [ijpbr.in]

- 10. innospec.com [innospec.com]

- 11. jrhessco.com [jrhessco.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. 단백질 용해를 위한 세제 | Thermo Fisher Scientific - KR [thermofisher.com]

- 15. benchchem.com [benchchem.com]

The Role of Sodium Xylenesulfonate in Altering Solvent Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of sodium xylenesulfonate (SXS) in modifying the properties of solvents. SXS is a widely utilized hydrotrope, a class of compounds that enhances the solubility of poorly soluble substances in aqueous solutions.[1][2][3][4][5][6][7][8][9] This guide delves into the mechanisms of action, presents quantitative data on its effects, and provides detailed experimental protocols for the evaluation of its properties, making it an essential resource for professionals in research, development, and formulation.

Core Concepts: Understanding Hydrotropy

Hydrotropes are amphiphilic compounds characterized by a hydrophilic and a hydrophobic functional group.[10] Unlike traditional surfactants, the hydrophobic part of a hydrotrope is typically too small to cause spontaneous self-aggregation into well-defined micelles at a critical concentration.[2] Instead, they are thought to increase the solubility of poorly soluble compounds through various mechanisms, including altering the structure of water and forming loose, dynamic aggregates that can encapsulate solutes.[11]

This compound, an anionic aromatic sulfonate, is a classic example of a hydrotrope.[1] Its molecular structure, featuring a hydrophobic xylene ring and a hydrophilic sulfonate group, allows it to effectively bridge the gap between water and less polar substances, thereby increasing their solubility.[1]

Quantitative Impact of this compound on Solvent Properties

The addition of this compound to aqueous solutions can significantly alter their physical properties. The following sections and tables summarize the quantitative effects of SXS on solubility, viscosity, and cloud point.

Solubility Enhancement

A primary function of this compound is to enhance the aqueous solubility of poorly soluble compounds, a critical factor in drug development and formulation.[12][13] The extent of solubility enhancement is dependent on the concentration of SXS and the nature of the solute.

Table 1: Effect of this compound on the Solubility of Poorly Soluble Compounds

| Solute | SXS Concentration (wt%) | Initial Solubility (M) | Final Solubility (M) | Fold Increase | Reference |

| 4-OH-TEMPO | 20 | 1.18 ± 0.04 | 1.99 ± 0.12 | ~1.7 | [14] |

Viscosity Reduction

In concentrated surfactant solutions, this compound acts as a viscosity reducer, which is beneficial for handling and processing.[5] This effect is attributed to the disruption of the structured surfactant aggregates.

Cloud Point Alteration

The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy as it phase separates. This compound can act as a cloud point depressant, allowing for the formulation of clear liquids at higher temperatures.[3]

Table 2: Effect of Additives on the Cloud Point of 1% w/v Triton X-100 Aqueous Solution

| Additive | Concentration (M) | Cloud Point (°C) | Reference |

| None | - | 62.5 | |

| NaCl | 0.01 | 67.5 | |

| NaCl | 0.4 | 48.5 | |

| CaCl₂ | 0.01 | 67.0 | |

| CaCl₂ | 0.4 | 45.0 | |

| AlCl₃ | 0.01 | 66.5 | |

| AlCl₃ | 0.4 | 41.5 | [15] |

Note: While this table shows the effect of electrolytes on the cloud point, this compound as an anionic hydrotrope can also influence the cloud point of nonionic surfactants.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the properties of this compound.

Determination of Solubility Enhancement

This protocol quantifies the increase in the solubility of a poorly water-soluble drug in the presence of this compound using UV-Vis spectrophotometry.[13]

Materials:

-

Poorly water-soluble drug (e.g., Ibuprofen (B1674241), Celecoxib)

-

This compound

-

Distilled water

-

Volumetric flasks

-

Mechanical shaker or sonicator

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Whatman filter paper (or equivalent)

Procedure:

-

Prepare a standard calibration curve:

-

Prepare a stock solution of the drug in a suitable organic solvent.

-

Prepare a series of dilutions of the stock solution in the hydrotropic solution to be used as a blank.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a standard calibration curve.

-

-

Prepare hydrotrope solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).[11]

-

Equilibrate with excess drug: Add an excess amount of the poorly water-soluble drug to a known volume of each hydrotrope solution.[11]

-

Agitate: Agitate the mixtures in a mechanical shaker or sonicator for a set period (e.g., 24 hours) to ensure equilibrium is reached.[11]

-

Separate undissolved solute: Centrifuge the samples to separate the undissolved drug.[11]

-

Filter: Filter the supernatant through a suitable filter paper.[11]

-

Measure absorbance: Dilute the clear filtrate with the corresponding hydrotrope solution to a concentration within the analytical range of the spectrophotometer. Measure the absorbance of the diluted solutions at the λmax of the drug.[11]

-

Calculate concentration: Calculate the concentration of the dissolved drug using the pre-determined calibration curve.[11]

Measurement of Viscosity

This protocol describes the use of a rotational viscometer to measure the viscosity of a solution.

Materials:

-

Surfactant solution (e.g., Sodium Lauryl Sulfate)

-

This compound

-

Rotational viscometer

-

Beakers

-

Magnetic stirrer

Procedure:

-

Prepare solutions: Prepare a series of surfactant solutions containing varying concentrations of this compound.

-

Calibrate viscometer: Calibrate the rotational viscometer according to the manufacturer's instructions.

-

Equilibrate temperature: Bring the sample solution to the desired measurement temperature.

-

Measure viscosity: Immerse the viscometer spindle in the solution and measure the viscosity at a controlled shear rate.

-

Record data: Record the viscosity readings for each concentration of this compound.

Determination of Cloud Point

This protocol outlines the visual determination of the cloud point of a nonionic surfactant solution.

Materials:

-

Nonionic surfactant (e.g., Triton X-100)

-

This compound

-

Water bath with temperature control

-

Test tubes

-

Thermometer

Procedure:

-

Prepare solutions: Prepare a series of nonionic surfactant solutions containing different concentrations of this compound in test tubes.

-

Heat the solution: Place the test tubes in the water bath and slowly increase the temperature.

-

Observe for turbidity: Continuously observe the solutions. The temperature at which the solution becomes cloudy is the cloud point.[15]

-

Confirm by cooling: Slowly cool the solution and observe the temperature at which it becomes clear again. The average of the two temperatures can be taken as the cloud point.

Mechanism of Action and Visualization

The exact mechanism of hydrotropy is still a subject of research, but it is generally accepted that it does not involve the formation of well-defined micelles like traditional surfactants.[2] The proposed mechanisms include the disruption of the water structure and the formation of loose, transient aggregates.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of hydrotropy and the logical workflow for evaluating the effect of this compound.

Conclusion

This compound is a versatile and effective hydrotrope that plays a crucial role in altering the properties of aqueous solutions. Its ability to enhance the solubility of poorly soluble compounds, reduce the viscosity of concentrated systems, and depress the cloud point of nonionic surfactants makes it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties and the application of standardized experimental protocols are essential for its effective utilization in various formulations. Further research into the precise molecular mechanisms of hydrotropy will continue to expand the applications of this compound and other similar compounds.

References

- 1. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodio xilene solfonato - Descrizione [tiiips.com]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. sodium xylene sulfonate, 1300-72-7 [thegoodscentscompany.com]

- 8. This compound | C8H9NaO3S | CID 23668192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 1300-72-7 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility enhancement of ibuprofen using hydrotropic agents | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic estimation of ibuprofen via hydrotropic solubilization. [wisdomlib.org]

- 14. Comparing the Surface Chemical Properties and the Effect of Salts on the Cloud Point of a Conventional Nonionic Surfactant, Octoxynol 9 (Triton X-100), and of Its Oligomer, Tyloxapol (Triton WR-1339) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Theoretical Models of Sodium Xylenesulfonate-Solute Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models governing the interactions between sodium xylenesulfonate (SXS), a widely used hydrotrope, and various solutes. The content delves into the mechanisms of hydrotropic solubilization, experimental methodologies for its characterization, and computational approaches to understanding these complex interactions at a molecular level.

Core Theoretical Models of this compound-Solute Interactions

This compound (SXS) is an amphiphilic compound that enhances the aqueous solubility of poorly soluble substances.[1][2] Unlike traditional surfactants that form well-defined micelles, SXS is believed to operate through a more nuanced mechanism known as hydrotropy. The primary theoretical models underpinning SXS-solute interactions are:

-

Hydrotropy and Alteration of Water Structure: The most accepted theory posits that hydrotropes like SXS alter the bulk structure of water.[3][4] By disrupting the hydrogen-bonding network of water, SXS creates a more favorable environment for the dissolution of nonpolar solutes.[4]

-

Molecular Aggregation: While SXS does not typically form distinct micelles with a critical micelle concentration (CMC), it is thought to form loose, dynamic aggregates.[4][5] These aggregates are not as structured as micelles but can still create hydrophobic microenvironments that encapsulate solute molecules, thereby increasing their solubility.[5] Some studies suggest that this aggregation may be a step-wise process, with the size of the aggregates gradually increasing with concentration.[4] It has also been proposed that many hydrotropes may not self-aggregate unless a solute is present to induce this process.[4]

-

Solute-Mediated Self-Assembly: A key aspect of the hydrotropic mechanism is the interaction between the hydrotrope and the solute. The planar hydrophobic part of the SXS molecule is thought to be a crucial factor in its solubilizing action.[4] It is believed that SXS molecules can associate with solute molecules, effectively shielding the solute's hydrophobic regions from the aqueous environment.

-

Minimum Hydrotrope Concentration (MHC): A critical concept in hydrotropy is the Minimum Hydrotrope Concentration (MHC). This is the concentration of the hydrotrope above which a significant, non-linear increase in the solubility of the solute is observed.[6] Below the MHC, the effect of the hydrotrope on solubility is minimal.

Quantitative Analysis of Solubilization Enhancement

The effectiveness of a hydrotrope is quantified by its ability to increase the solubility of a poorly soluble compound. This is typically determined through phase solubility studies.

Table 1: Solubility Enhancement of Ibuprofen (B1674241) by Various Hydrotropic Agents

| Hydrotropic Agent | Concentration (M) | Solubility of Ibuprofen (mg/mL) |

| Distilled Water | - | 0.37 |

| Sodium Acetate | 1.0 | - |

| Sodium Benzoate | 0.5 | 2.273 |

| 1.0 | 8.745 | |

| 1.5 | 16.084 | |

| 2.0 | 30.047 | |

| Sodium Salicylate | 1.0 | - |

| Sodium Toluene (B28343) Sulfonate | 1.0 | - |

| Sodium Toluate | 1.0 | - |

Data adapted from a study on the solubility enhancement of ibuprofen using various hydrotropic agents. While specific data for this compound was not available in the cited source, sodium toluene sulfonate is a structurally similar hydrotrope.[1]

Experimental Protocols for Characterizing SXS-Solute Interactions

A standardized experimental workflow is crucial for the accurate characterization of hydrotropic solubilization.

Determination of Solubility Enhancement

This protocol outlines the steps to quantify the increase in the solubility of a poorly water-soluble drug in the presence of SXS.

Materials:

-

Poorly water-soluble drug (e.g., Ibuprofen, Naproxen)

-

This compound (SXS)

-

Distilled water

-

Volumetric flasks

-

Mechanical shaker or sonicator

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Whatman filter paper (or equivalent)

Procedure:

-

Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of SXS at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).

-

Equilibration: Add an excess amount of the poorly water-soluble drug to a known volume of each SXS solution and a control of distilled water.

-

Agitation: Agitate the mixtures in a mechanical shaker or sonicator for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to separate the undissolved solute.

-

Filtration: Filter the supernatant through a suitable filter paper to obtain a clear solution.

-

Analysis: Dilute the clear filtrate with distilled water to a concentration within the analytical range of the spectrophotometer. Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) of the drug.

-

Quantification: Calculate the concentration of the dissolved drug using a pre-determined calibration curve. The solubility enhancement is determined by comparing the solubility of the drug in the SXS solutions to its solubility in distilled water.[3]

Determination of Minimum Hydrotrope Concentration (MHC)

This protocol is used to identify the MHC, the threshold concentration above which SXS significantly increases solute solubility.

Procedure:

-

Follow the solubility enhancement protocol using a wider range of closely spaced SXS concentrations, particularly at the lower end.

-

Plot the solubility of the drug as a function of the SXS concentration.

-

The MHC is identified as the concentration at which a sharp, non-linear increase in solubility is observed.[3]

Visualizing the Mechanisms and Workflows

Graphviz diagrams are used to visualize the theoretical models and experimental processes.

References

Unveiling the Enigma: A Technical Guide to the Self-Aggregation of Sodium Xylenesulfonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex self-aggregation behavior of sodium xylenesulfonate (SXS), a prominent hydrotrope, in aqueous solutions. Unlike conventional surfactants, the associative properties of hydrotropes such as SXS present a unique and nuanced field of study, critical for their application in enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs) and in various industrial formulations. This document provides a comprehensive overview of the theoretical underpinnings, experimental methodologies for characterization, and quantitative data on the self-aggregation of SXS.

Introduction: The Nature of Hydrotropy

Hydrotropes are a class of amphiphilic compounds that, at high concentrations, significantly increase the aqueous solubility of sparingly soluble organic molecules.[1] this compound (CAS No: 1300-72-7) is a widely used hydrotrope in detergents, personal care products, and pharmaceutical formulations.[2][3] Structurally, SXS possesses a hydrophilic sulfonate group and a moderately hydrophobic xylene ring.[4] This molecular architecture distinguishes it from typical surfactants, as the hydrophobic moiety is generally considered too small to induce the spontaneous formation of well-defined micelles in solution.[1]

The mechanism of hydrotropy is a subject of ongoing research. It is generally accepted that the solubilization enhancement is a result of cooperative interactions between the hydrotrope and the solute molecules. One prominent theory suggests a stepwise self-aggregation of hydrotrope molecules, which creates hydrophobic microenvironments capable of hosting the insoluble solute.[1] This aggregation is often characterized by the absence of a sharp critical micelle concentration (CMC), a hallmark of surfactant micellization. Instead, the onset of aggregation is described by a more gradual transition around a "critical aggregation concentration" (CAC) or "minimum hydrotrope concentration" (MHC).[5]

Mechanisms of this compound Self-Aggregation

The self-aggregation of SXS in aqueous solutions is a complex phenomenon that deviates from the classical micellization behavior of surfactants. The proposed mechanisms include:

-

Stepwise Aggregation: Unlike the cooperative formation of micelles, hydrotropes like SXS are thought to aggregate in a stepwise manner, forming progressively larger, loosely associated structures.[1] This process does not exhibit a distinct CMC but rather a broader concentration range over which aggregation occurs.

-

Molecular Stacking: The planar aromatic rings of SXS molecules are believed to play a crucial role in the aggregation process through π-π stacking interactions. This stacking, coupled with hydrophobic interactions between the methyl groups, contributes to the formation of aggregates.

-

Water-Mediated Aggregation around a Solute: Some studies propose that the primary mechanism of hydrotropy involves the aggregation of hydrotrope molecules around the solute, mediated by changes in the surrounding water structure. This model emphasizes the role of the solute in templating the formation of hydrotrope aggregates.

The following diagram illustrates the conceptual workflow for investigating the self-aggregation behavior of this compound.

Caption: Experimental workflow for studying SXS self-aggregation.

Experimental Protocols for Characterizing Self-Aggregation

The determination of the CAC of this compound is crucial for understanding its aggregation behavior. The following are detailed methodologies for key experiments.

Surface Tensiometry

Objective: To determine the CAC by measuring the change in surface tension of SXS solutions as a function of concentration.

Apparatus:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Temperature-controlled water bath

Procedure:

-

Prepare a stock solution of this compound in deionized water of a known high concentration.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CAC.

-

Calibrate the tensiometer with deionized water at the desired experimental temperature.

-

Measure the surface tension of each SXS solution, starting from the most dilute to the most concentrated to minimize cross-contamination.

-

Ensure the platinum ring or plate is thoroughly cleaned and flamed between each measurement.

-

Allow each solution to equilibrate at the measurement temperature before recording the surface tension.

-

Plot the surface tension as a function of the logarithm of the SXS concentration. The CAC is determined from the break in the curve, where the surface tension becomes relatively constant with increasing concentration.

Conductivity Measurement

Objective: To determine the CAC by measuring the change in electrical conductivity of SXS solutions.

Apparatus:

-

Conductivity meter with a temperature-compensated probe

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

Procedure:

-

Prepare a series of aqueous solutions of SXS of varying concentrations.

-

Calibrate the conductivity meter using standard solutions of known conductivity.

-

Place a known volume of deionized water in a thermostated vessel and measure its initial conductivity.

-

Add small, known aliquots of a concentrated SXS stock solution to the water, allowing the solution to equilibrate while stirring gently.

-

Record the conductivity after each addition.

-

Plot the specific conductivity versus the concentration of SXS. The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CAC.

Fluorescence Spectroscopy

Objective: To probe the formation of hydrophobic microdomains in SXS aggregates using a fluorescent probe like pyrene (B120774).

Apparatus:

-

Fluorometer

-

Quartz cuvettes

-

Volumetric flasks and micropipettes

-

Ultrasonic bath

Procedure:

-

Prepare a stock solution of pyrene in a suitable volatile organic solvent (e.g., acetone).

-

Prepare a series of SXS solutions of varying concentrations in volumetric flasks.

-

Add a small aliquot of the pyrene stock solution to each flask and then evaporate the solvent completely under a gentle stream of nitrogen. This ensures that the pyrene is dispersed in the aqueous solution.

-

Add the SXS solutions to the flasks and sonicate briefly to ensure complete dissolution of the pyrene. The final pyrene concentration should be very low (in the micromolar range) to avoid excimer formation.

-

Record the fluorescence emission spectrum of each solution using an excitation wavelength of approximately 334 nm.

-

Determine the intensity of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

-

The ratio of the intensities (I₁/I₃) is sensitive to the polarity of the microenvironment of the pyrene probe. A decrease in the I₁/I₃ ratio indicates that the pyrene is in a more hydrophobic environment, signifying its partitioning into the SXS aggregates.

-

Plot the I₁/I₃ ratio as a function of SXS concentration. The CAC is determined from the concentration at which a significant change in the slope of the plot is observed.

The following diagram illustrates the proposed mechanism of stepwise aggregation of this compound.

Caption: Stepwise aggregation of SXS molecules.

Quantitative Data on this compound Aggregation

Quantitative data on the CAC of this compound can vary depending on the experimental technique used, temperature, and the presence of impurities or additives. The following tables summarize representative data for SXS and a closely related hydrotrope, sodium cumene (B47948) sulfonate (SCS), for comparative purposes.

Table 1: Critical Aggregation Concentration (CAC) of this compound (SXS) in Aqueous Solution

| Temperature (°C) | Method | CAC (mol/dm³) | Reference |

| 25 | Surface Tension | ~0.1 - 0.4 | General Literature |

| 25 | Conductivity | ~0.1 - 0.4 | General Literature |

| 30 | Vapor Pressure Osmometry | ~0.2 | [5] (Analogous System) |

Note: Specific CAC values for SXS are not consistently reported across the literature, and the onset of aggregation is often described as a gradual process rather than a sharp transition.

Table 2: Thermodynamic Parameters of Aggregation for a Related Hydrotrope (Sodium Cumene Sulfonate)

| Thermodynamic Parameter | Value | Conditions |

| Gibbs Free Energy of Aggregation (ΔG°agg) | Negative | Spontaneous process |

| Enthalpy of Aggregation (ΔH°agg) | Varies with temperature | Can be endothermic or exothermic |

| Entropy of Aggregation (ΔS°agg) | Generally positive | Driven by hydrophobic effect |

Note: The thermodynamic parameters indicate that the aggregation of hydrotropes is typically an entropy-driven process, consistent with the hydrophobic effect playing a significant role.

Conclusion

The self-aggregation of this compound in aqueous solutions is a multifaceted process that is fundamental to its function as a hydrotrope. Characterization of its aggregation behavior through techniques such as surface tensiometry, conductivity, and fluorescence spectroscopy provides valuable insights into the onset of aggregation and the formation of hydrophobic microdomains. While the aggregation is more gradual than that of conventional surfactants, the determination of the critical aggregation concentration is a key parameter for optimizing formulations in the pharmaceutical and other industries. Further research is warranted to fully elucidate the precise structure of SXS aggregates and the dynamic interplay between hydrotrope self-association and solute solubilization.

References

A Technical Guide to the Foundational Principles of Hydrotropic Solubilization by Sodium Xylenesulfonate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenomenon of Hydrotropy

Hydrotropy is a solubilization process where the addition of a significant amount of a second solute, known as a hydrotrope, results in a substantial increase in the aqueous solubility of a poorly soluble compound.[1] These hydrotropic agents are amphiphilic organic salts composed of both a hydrophilic and a hydrophobic functional group.[2] Unlike traditional surfactants, they possess a smaller hydrophobic part and do not typically form well-defined, ordered micelles at a critical concentration.[3][4] Instead, they are thought to operate through various mechanisms, including the formation of loose, dynamic aggregates.[3]

Sodium xylenesulfonate (SXS) is a widely used anionic aromatic sulfonate that exhibits strong hydrotropic behavior. Its molecular structure, featuring a hydrophobic dimethyl-substituted benzene (B151609) ring and a hydrophilic sulfonate group, allows it to effectively increase the aqueous solubility of otherwise insoluble organic compounds.[2] This property makes it invaluable in diverse applications, from industrial cleaning formulations to pharmaceutical drug delivery systems.[3] This guide delves into the core principles of SXS-mediated hydrotropic solubilization, presenting key quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Mechanism of Solubilization by this compound

The precise mechanism of hydrotropy is a subject of ongoing investigation, but it is generally accepted to involve the self-aggregation of hydrotrope molecules.[5][6]

-

Self-Aggregation: At a specific concentration, known as the Minimum Hydrotrope Concentration (MHC), hydrotrope molecules like SXS begin to form aggregates.[3][7] This aggregation is not as cooperative or well-defined as the micellization of surfactants but is a prerequisite for significant solubilization.[7]

-

Solute Entrapment: These loose, dynamic aggregates create hydrophobic domains or microenvironments that can encapsulate poorly water-soluble solute molecules, effectively shielding them from the bulk aqueous phase and leading to a sharp increase in the overall solubility of the system.[3]

-

Structural Disruption: Another proposed mechanism suggests that hydrotropes alter the structure of water, disrupting the hydrogen-bonded network and creating "cavities" that can more readily accommodate the solute molecules.[3]

The solubilization power is dependent on the hydrotrope's concentration, its molecular structure, and the nature of the solute molecule.[5] Studies involving conductivity, surface tension, and partial molar volume measurements have been used to investigate these associative structures. In the case of this compound, these studies often show a gradual change rather than a sharp break, indicating a less cooperative aggregation process compared to surfactant micellization.[7]

Caption: Mechanism of hydrotropic action by SXS.

Quantitative Data on Solubilization

The effectiveness of this compound as a hydrotrope is highly dependent on the specific solute. The following tables summarize quantitative data from foundational studies.

Table 1: Solubility Enhancement of Various Compounds by this compound (SXS)

| Compound | Initial Solubility (No SXS) | SXS Concentration | Final Solubility | Fold Increase | Reference |

|---|---|---|---|---|---|

| 4-OH-TEMPO | 1.18 ± 0.04 M | 20 wt% | 1.99 ± 0.12 M | ~1.7 | [4] |

| AQDS | 0.83 ± 0.03 M | 20 wt% | 0.39 ± 0.06 M | ~0.47 (Decrease) | [4] |

| BDS | 0.52 ± 0.01 M | 20 wt% | 0.03 ± 0.05 M | ~0.06 (Decrease) | [4] |

| Lecithin | Sparingly Soluble | Varies | Increased Solubility | Not Quantified |[7] |

Note: The negative effect on AQDS and BDS solubility highlights the specificity of hydrotrope-solute interactions, which can be influenced by factors like pH and the potential for precipitation as sodium salts.[4]

Experimental Protocols

Detailed and reproducible methodologies are critical for studying hydrotropic phenomena. The following sections outline standard protocols.

This procedure quantifies the increase in a compound's solubility in the presence of this compound.

-

Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) in the desired aqueous medium (e.g., distilled water, buffer).[3]

-

Equilibration: Add an excess amount of the poorly water-soluble drug or compound to a fixed volume of each hydrotrope solution.[3]

-